N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
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Overview
Description
N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a cyclohexyl group and a phenylprop-2-en-1-yl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with 4-chloropiperazine to form N-cyclohexylpiperazine. This intermediate is then reacted with cinnamaldehyde under specific conditions to introduce the phenylprop-2-en-1-yl group. Finally, the carbothioamide group is introduced through a reaction with thiocarbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazines and phenyl derivatives.
Scientific Research Applications
N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-phenylpiperazine-1-carbothioamide
- N-cyclohexyl-4-(3-phenylpropyl)piperazine-1-carbothioamide
- N-cyclohexyl-4-(2-phenylethyl)piperazine-1-carbothioamide
Uniqueness
N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclohexyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3S/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1,3-4,7-10,19H,2,5-6,11-17H2,(H,21,24)/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBVUVYEFVLZDT-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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